SEC inhibitor KL-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KL-1 ist eine peptidomimetische Leitverbindung, die für ihre potente und selektive Hemmung des Superelongationskomplexes (SEC) bekannt ist. Es stört die Interaktion zwischen dem SEC-Gerüstprotein AFF4 und dem positiven Transkriptionsverlängerungsfaktor b (P-TEFb), was zu einer beeinträchtigten Freisetzung von RNA-Polymerase II von promoterproximalen Pausenstellen und einer reduzierten durchschnittlichen Rate der prozessiven Transkriptionsverlängerung führt .

Wirkmechanismus

- Role : The SEC is crucial for transcriptional elongation by RNA polymerase II (Pol II). It facilitates the release of Pol II from promoter-proximal pause sites, allowing efficient transcription elongation .

- Consequence : This disruption impairs the release of Pol II from its paused state near the transcription start site, leading to a reduced average rate of transcription elongation .

- Downstream Effects : Reduced transcription elongation affects gene expression, potentially influencing cellular processes .

- Impact on Bioavailability : KL-1’s pharmacokinetics influence its bioavailability, affecting its efficacy .

- Cellular Effects : Reduced transcription elongation may impact cell growth, differentiation, and response to stimuli .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

SEC inhibitor KL-1 plays a significant role in biochemical reactions. It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb . This disruption results in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . This compound exhibits a dose-dependent inhibitory effect on the interaction between AFF4 and CCNT1, with a Ki value of 3.48 μM .

Cellular Effects

The effects of this compound on cells are profound. By disrupting the interaction between AFF4 and P-TEFb, it impairs the release of Pol II from promoter-proximal pause sites . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the SEC scaffolding protein AFF4 and P-TEFb . It disrupts this interaction, leading to impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: KL-1 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Peptidbindungen beinhalten. Der spezifische Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger Peptidsynthesetechniken hergestellt wird, die die Festphasenpeptidsynthese (SPPS) oder die Lösungsphasenpeptidsynthese umfassen können .

Industrielle Produktionsverfahren: Die industrielle Produktion von KL-1 umfasst die großtechnische Peptidsynthese, Reinigung und Charakterisierung. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, darunter Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, um seine Identität und Reinheit zu bestätigen .

Chemische Reaktionsanalyse

Reaktionstypen: KL-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: KL-1 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: KL-1 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation oxidierte Derivate mit zusätzlichen Sauerstoffatomen ergeben, während Reduktion reduzierte Derivate mit weniger Sauerstoffatomen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

KL-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Superelongationskomplex und seine Rolle bei der Transkriptionsverlängerung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Genexpression und zelluläre Prozesse.

Medizin: Als potenzieller therapeutischer Wirkstoff für Krankheiten untersucht, die mit einer dysregulierten Transkription einhergehen, wie z. B. Krebs.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den Superelongationskomplex abzielen

Wirkmechanismus

KL-1 entfaltet seine Wirkung, indem es selektiv den Superelongationskomplex hemmt. Es stört die Interaktion zwischen dem SEC-Gerüstprotein AFF4 und dem positiven Transkriptionsverlängerungsfaktor b (P-TEFb). Diese Störung beeinträchtigt die Freisetzung von RNA-Polymerase II von promoterproximalen Pausenstellen, was zu einer reduzierten durchschnittlichen Rate der prozessiven Transkriptionsverlängerung führt. Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, umfassen AFF4 und P-TEFb .

Analyse Chemischer Reaktionen

Types of Reactions: KL-1 undergoes various chemical reactions, including:

Oxidation: KL-1 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: KL-1 can undergo substitution reactions where specific functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Case Studies

- Diffuse Intrinsic Pontine Glioma (DIPG) : Research indicates that KL-1 significantly inhibits the growth of H3K27M-mutant DIPG cells. In vitro studies demonstrated an IC₅₀ value ranging from 12 µM to 20 µM across various DIPG cell lines. The treatment led to increased apoptosis as measured by Annexin V assays, with a notable increase in apoptotic cells after KL-1 treatment compared to control groups .

- Survival Benefits : In vivo studies using patient-derived xenograft models revealed that KL-1 treatment prolonged survival in mice bearing H3K27M-mutant tumors. The compound effectively suppressed tumor growth and induced apoptosis, highlighting its potential as a therapeutic agent against aggressive brain tumors .

Viral Infections

KL-1's application extends beyond oncology; it has also been investigated for its antiviral properties.

Case Studies

- Herpes Simplex Virus (HSV) : Treatment with KL-1 resulted in a dose-dependent decrease in immediate early gene expression of HSV without affecting cell viability. The 50% inhibitory concentration (IC₅₀) for KL-1 against viral gene expression was found to be between 2.25 μM and 6.98 μM. Notably, KL-1 did not impede the transport of viral genomes to the nucleus, indicating a specific action on transcription rather than viral entry or replication processes .

Heat Shock Response

KL-1 has also been shown to impact cellular responses to stress.

Case Studies

In HCT116 cells treated with KL-1, there was a marked reduction in the induction of heat shock genes such as FOS and HSPD1, suggesting that SEC inhibition may compromise cellular stress responses .

Data Summary

The following table summarizes key findings from various studies on KL-1:

| Application Area | Cell Type/Model | IC₅₀ (µM) | Observed Effects |

|---|---|---|---|

| Cancer Therapy | H3K27M-mutant DIPG | 12 - 20 | Increased apoptosis; reduced cell proliferation |

| Viral Infections | HSV-infected fibroblasts | 2.25 - 6.98 | Decreased viral gene expression; no cytotoxicity |

| Heat Shock Response | HCT116 cells | N/A | Impaired induction of heat shock genes |

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SEC-Inhibitor 1: Ein weiterer selektiver Inhibitor des Superelongationskomplexes.

SEC-Inhibitor 2: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf den Superelongationskomplex

Einzigartigkeit: KL-1 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Superelongationskomplex-Inhibitor. Es zeigt eine dosisabhängige inhibitorische Wirkung auf die Interaktion zwischen AFF4 und P-TEFb, mit einem Ki-Wert von 3,48 Mikromolar. Diese hohe Selektivität und Potenz machen KL-1 zu einem wertvollen Werkzeug für die Untersuchung des Superelongationskomplexes und seiner Rolle bei der Transkriptionsverlängerung .

Biologische Aktivität

SEC inhibitor KL-1, a peptidomimetic compound, has emerged as a significant player in the field of transcription regulation, particularly in cancer therapy and viral infections. This article delves into the biological activity of KL-1, summarizing research findings, case studies, and relevant data.

Overview of this compound

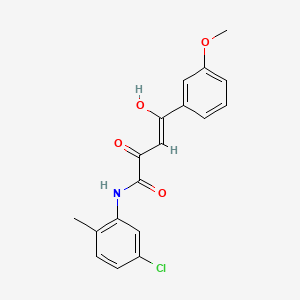

- Chemical Structure : KL-1 is characterized by the molecular formula C18H16ClNO4 and a molecular weight of 345.78 g/mol.

- Mechanism of Action : KL-1 selectively inhibits the super elongation complex (SEC) by disrupting the interaction between the SEC scaffolding protein AFF4 and P-TEFb (positive transcription elongation factor b). This inhibition leads to a decrease in the release of RNA polymerase II (Pol II) from promoter-proximal pause sites, ultimately reducing transcription elongation rates .

Inhibition of Viral Gene Expression

Research has demonstrated that KL-1 effectively reduces the expression of immediate early (IE) genes in herpes simplex virus (HSV) infections. In a study involving primary human foreskin fibroblast (HFF) cells treated with KL-1, there was a dose-dependent decrease in viral IE gene mRNAs and proteins without affecting cellular control genes . The 50% inhibitory concentration (IC50) for KL-1 ranged from 2.25 to 6.98 μM, indicating its potency as an antiviral agent.

Impact on Cancer Models

In cancer research, KL-1 has shown promise in extending survival rates in mouse models. A study highlighted that out of 160 compounds screened, KL-1 and its analog KL-2 were the most effective SEC inhibitors, demonstrating significant anti-cancer effects across various biological models . The mechanism involves slowing down Pol II transcription elongation rates, which is crucial for MYC-induced cancers.

Table 1: Inhibition Potency of KL-1 on Viral Gene Expression

| Compound | IC50 Range (μM) | Effect on Viral Gene Expression |

|---|---|---|

| KL-1 | 2.25 - 6.98 | Significant reduction |

| KL-2 | 1.61 - 2.29 | Significant reduction |

Table 2: Effects of KL-1 on Cancer Cell Lines

| Cell Line | Treatment Concentration (μM) | Observed Effect |

|---|---|---|

| HEK293T | 5 | Increased Pol II occupancy |

| HCT-116 | 10 | Reduced SEC component levels |

| Jurkat | 5 | Increased promoter-proximal pausing |

Case Studies

Case Study 1: HSV Infection Suppression

In a controlled experiment, HFF cells were pre-treated with varying concentrations of KL-1 before HSV infection. The results indicated that both KL-1 and its analog significantly reduced the number of transcriptionally active viral foci compared to untreated controls, confirming their potential as antiviral agents .

Case Study 2: Cancer Treatment Efficacy

In vivo studies involving mouse models of cancer treated with KL-1 showed enhanced survival rates compared to controls. The compound's ability to inhibit SEC function was linked to decreased tumor growth rates and prolonged survival times .

Eigenschaften

CAS-Nummer |

900308-84-1 |

|---|---|

Molekularformel |

C18H16ClNO4 |

Molekulargewicht |

345.8 g/mol |

IUPAC-Name |

N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide |

InChI |

InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23) |

InChI-Schlüssel |

ARTVILCEXNCVIN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |

Isomerische SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O |

Kanonische SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

KL1; KL 1; KL-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.